

Comparative Guide to Investigational Oncology Agents: PY159 and ETC-159

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: A 159

Cat. No.: B1166418

[Get Quote](#)

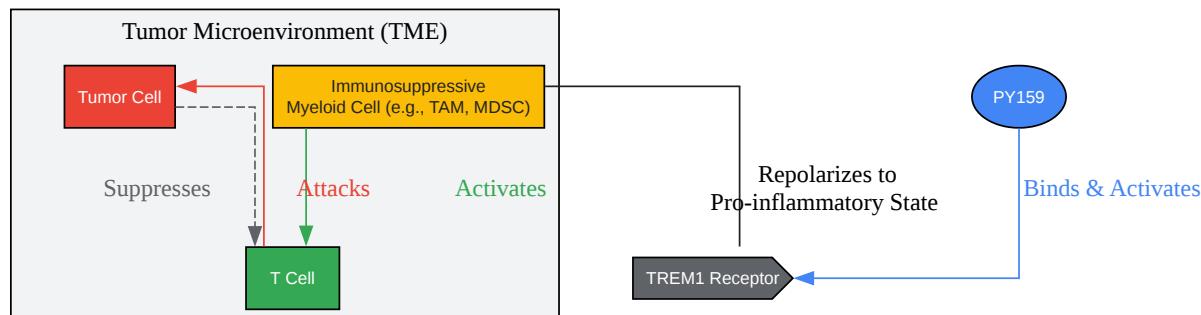
Disclaimer: The designation "**A 159**" is not specific to a single therapeutic agent. This guide provides a comparative overview of two investigational drugs in oncology with numerical identifiers containing "159": PY159 and ETC-159. The information presented is based on publicly available data from early-phase clinical trials and preclinical studies. These agents are currently being evaluated in patient populations who have often exhausted standard-of-care options; therefore, direct head-to-head comparative data with standard therapies is limited. This document is intended for an audience of researchers, scientists, and drug development professionals.

PY159: A TREM1 Agonist for Solid Tumors

PY159 is an investigational humanized monoclonal antibody designed to target the Triggering Receptor Expressed on Myeloid cells 1 (TREM1).^[1] This approach aims to modulate the tumor microenvironment to enhance anti-tumor immunity.

Mechanism of Action

PY159 acts as a TREM1 agonist.^{[2][3]} By binding to and activating TREM1 on immunosuppressive myeloid cells within the tumor—such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs)—it is designed to repolarize these cells into a pro-inflammatory state.^{[4][5]} This "Myeloid Tuning™" is intended to stimulate a broader anti-tumor immune response, leading to the destruction of cancer cells.^[4]



[Click to download full resolution via product page](#)

Caption: PY159 Mechanism of Action.

Target Indications and Standard of Care

PY159 is being investigated in patients with advanced solid tumors that are refractory or have relapsed after standard of care, including checkpoint inhibitors.^{[6][7]} Key indications in clinical trials include ovarian, pancreatic, non-small cell lung, triple-negative breast, HR-positive/HER2-negative breast, head and neck squamous cell, and colorectal cancers.^{[5][6]}

The standard of care for these advanced solid tumors is highly dependent on the cancer type, molecular profile, and prior lines of treatment. For patients who have progressed after initial therapies, options often include subsequent lines of chemotherapy, targeted therapies if specific mutations are present, or participation in clinical trials. For many of these patients, particularly those who have failed checkpoint inhibitors, effective standard-of-care options are limited.^{[8][9]}

Summary of Clinical Data (Phase 1a/1b)

Parameter	PY159 Monotherapy	PY159 + Pembrolizumab
Trial Identifier	NCT04682431[7]	NCT04682431[7]
Patient Population	Advanced solid tumors refractory/relapsed to standard of care.[5]	Advanced solid tumors refractory/relapsed to standard of care.[5]
Key Efficacy Results	- 2 partial responses (ovarian and pancreatic cancer)[10]- 9 cases of stable disease (duration 12 to 96+ weeks)[10] [11]	Combined data with monotherapy arm showed the aforementioned responses.[11]
Safety & Tolerability	Generally well-tolerated.[10] [11] Recommended Phase 1b dose is 3 mg/kg.[11]	Generally well-tolerated in combination.[10][11]

Experimental Protocol: Phase 1a/1b Dose Escalation and Expansion

The following is a generalized protocol based on the design of the NCT04682431 study.[5][6]

- Patient Selection: Adults with locally advanced, unresectable, or metastatic solid tumors who have progressed on or are refractory to standard-of-care therapies.[6]
- Study Design: Open-label, multicenter study with two main parts.
 - Part A (Dose Escalation): A standard 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Cohorts receive escalating doses of PY159 as a monotherapy or in combination with a standard dose of pembrolizumab.[5]
 - Part B (Dose Expansion): Patients in specific tumor cohorts (e.g., ovarian cancer, NSCLC) are enrolled to further evaluate the safety, tolerability, and preliminary anti-tumor activity of PY159 at the determined dose, both as a monotherapy and in combination with pembrolizumab.[5]
- Treatment Administration: PY159 administered intravenously once every three weeks.[10]

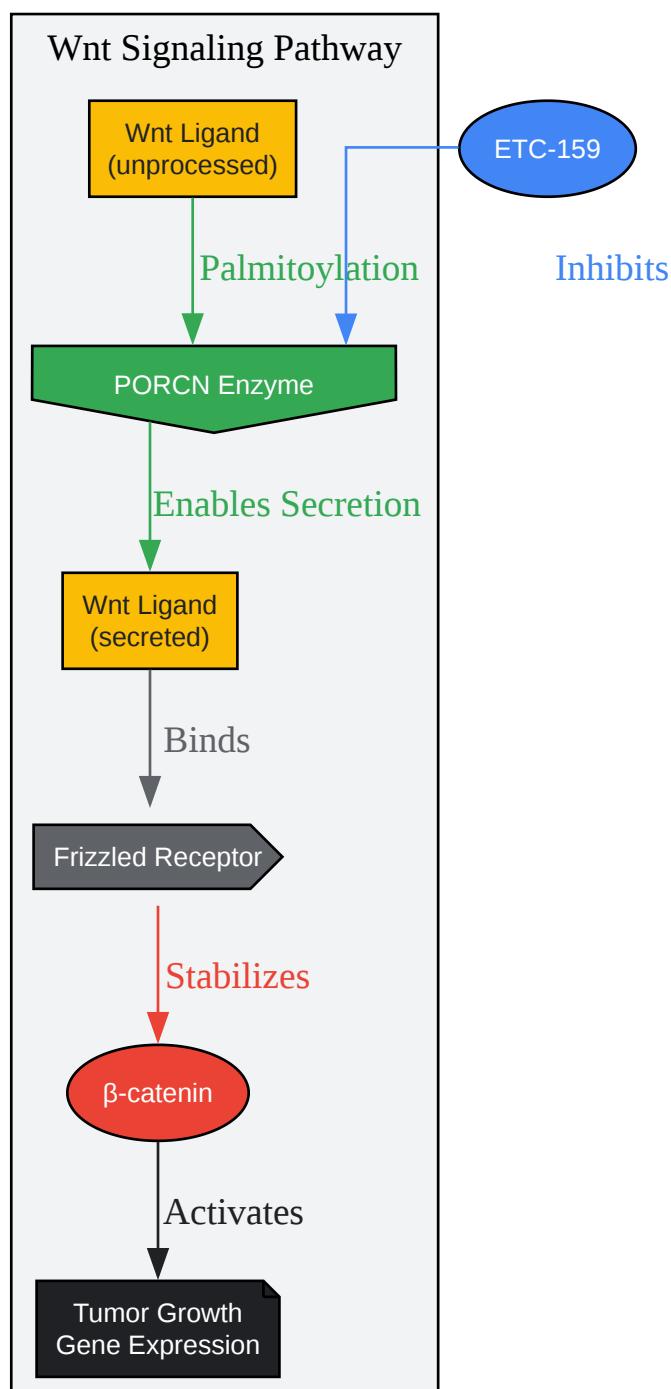
- Assessments:
 - Safety: Monitored for adverse events (AEs) and dose-limiting toxicities (DLTs).
 - Pharmacokinetics: Blood samples collected to determine the drug's absorption, distribution, metabolism, and excretion.[6]
 - Efficacy: Tumor responses assessed using RECIST 1.1 criteria every 6 weeks.[10]
 - Biomarkers: Archival tumor tissue analyzed for TREM1 expression.[10]

ETC-159: A Porcupine (PORCN) Inhibitor for Wnt-Driven Cancers

ETC-159 is an investigational, orally available small molecule inhibitor of Porcupine (PORCN), a key enzyme in the Wnt signaling pathway.[12][13] Dysregulation of the Wnt pathway is a known driver in several cancers.[14][15]

Mechanism of Action

ETC-159 inhibits PORCN, a membrane-bound O-acyltransferase.[16] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent binding to Frizzled receptors on the cell surface.[16] By blocking PORCN, ETC-159 prevents the secretion of all Wnt ligands, thereby inhibiting downstream Wnt/β-catenin signaling and suppressing the growth of Wnt-driven tumors.[12][16]



[Click to download full resolution via product page](#)

Caption: ETC-159 Mechanism of Action.

Target Indications and Standard of Care

ETC-159 is being developed for solid tumors with hyperactive Wnt signaling, including specific subsets of colorectal, endometrial, ovarian, and pancreatic cancers.[14][17] A key focus is on microsatellite stable (MSS) colorectal cancer, a population that typically does not respond to immunotherapy.[17][18] The trial specifically recruits MSS colorectal cancer patients with RSPO-fusions, a genetic alteration known to activate the Wnt pathway.[17][18]

The standard of care for metastatic MSS colorectal cancer is fluorouracil-based chemotherapy, often in combination with other agents like oxaliplatin or irinotecan, and targeted therapies such as bevacizumab (anti-VEGF) or cetuximab/panitumumab (anti-EGFR) for RAS wild-type tumors.[19][20] For patients who have progressed on these therapies, options are limited, and immunotherapy has shown minimal benefit in this population.[21]

Summary of Clinical Data (Phase 1)

Parameter	ETC-159 Monotherapy	ETC-159 + Pembrolizumab
Trial Identifier	NCT02521844[22]	NCT02521844[23]
Patient Population	Advanced solid tumors.[22]	Advanced solid malignancies, failed standard treatments.[23]
Key Efficacy Results	- 2 patients had stable disease for 6 and 8 cycles.[22]	- 6 of 15 evaluable patients (40%) showed clinical benefit (1 partial response, 5 stable disease).[23]
Safety & Tolerability	Well-tolerated at doses that inhibit Wnt signaling. Rise in bone turnover markers observed.[22]	Well-tolerated. Recommended dose for expansion determined to be 8 mg every other day.[23]

Experimental Protocol: Phase 1b Dose Escalation and Expansion

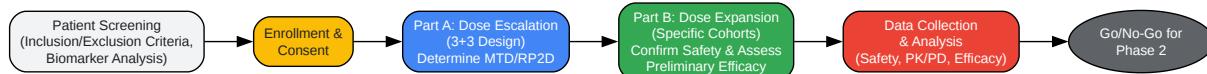
The following is a generalized protocol based on the design of the NCT02521844 study.[23][24]

- Patient Selection: Patients with advanced or metastatic solid malignancies who have failed standard treatments. Specific cohorts may require genetic screening for biomarkers like RSPO-fusions for colorectal cancer patients.[17][23]

- Study Design: Open-label, multicenter study.
 - Dose Escalation: A 3+3 design to determine the MTD and RP2D of ETC-159 in combination with pembrolizumab.[23]
 - Dose Expansion: Enrollment of specific patient cohorts (e.g., MSS colorectal cancer with RSPO-fusion, MSS endometrial cancer) to further assess safety and preliminary efficacy of the combination.[17][18]
- Treatment Administration: ETC-159 administered orally every other day in 21-day cycles. Pembrolizumab administered intravenously every 3 weeks.[23][24]
- Assessments:
 - Safety: Monitored for AEs and DLTs. Regular monitoring of bone turnover markers (e.g., β -CTX).[22][23]
 - Pharmacokinetics: Blood samples collected for ETC-159 and pembrolizumab.[23]
 - Efficacy: Tumor responses assessed using RECIST 1.1 criteria every 6 weeks.[23]
 - Pharmacodynamics: Assessed via AXIN2 mRNA levels in hair follicles as a biomarker of Wnt signaling inhibition.[24]

Shared Experimental Workflow

The clinical development for novel oncology agents like PY159 and ETC-159 typically follows a structured, multi-phase process. The diagram below illustrates a generalized workflow for a Phase 1 clinical trial.



[Click to download full resolution via product page](#)

Caption: Generalized Phase 1 Oncology Trial Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facebook [cancer.gov]
- 2. PY159 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. TREM1 activation of myeloid cells promotes antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pionyr Immunotherapeutics' Phase 1a Study of TREM1-targeting Antibody PY159 for the Treatment of Solid Tumors Featured at ASCO 2023 [businesswire.com]
- 5. targetedonc.com [targetedonc.com]
- 6. curetoday.com [curetoday.com]
- 7. vjoncology.com [vjoncology.com]
- 8. Immune checkpoint inhibitors for the treatment of solid tumors and lymphoma in the past 26 years (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. Pionyr Immunotherapeutics' Phase 1a Study of TREM1-targeting Antibody PY159 for the Treatment of Solid Tumors Featured at ASCO 2023 - BioSpace [biospace.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Made-in-Singapore cancer drug ETC-159 advances further in clinical trials [duke-nus.edu.sg]
- 15. Cancer drug ETC-159 reaches new milestone in clinical trials [a-star.edu.sg]
- 16. ETC-159, an Upstream Wnt inhibitor, Induces Tumour Necrosis via Modulation of Angiogenesis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Made-In-Singapore Cancer Drug ETC-159 Advances In Clinical Trials - EDDC [eddc.sg]
- 18. biopharmaapac.com [biopharmaapac.com]

- 19. Microsatellite Stability Biomarker (MSS) | Colorectal Cancer Alliance [colorectalcancer.org]
- 20. ascopubs.org [ascopubs.org]
- 21. Immunotherapy for Microsatellite-Stable Metastatic Colorectal Cancer: Can we close the Gap between Potential and Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. ascopubs.org [ascopubs.org]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Comparative Guide to Investigational Oncology Agents: PY159 and ETC-159]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166418#a-159-compared-to-standard-of-care-treatment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com